Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate
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Overview
Description
Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate is a useful research compound. Its molecular formula is C22H25NO5S and its molecular weight is 415.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate and related compounds have been studied for their synthesis and crystal structures. For instance, Girish et al. (2008) detailed the synthesis and crystal structure of a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, illustrating its molecular arrangement and interactions (Girish et al., 2008).
Antimicrobial Properties
- Compounds with structures similar to this compound have been evaluated for their antimicrobial properties. Iqbal et al. (2017) synthesized acetamide derivatives bearing piperidine and assessed their antibacterial potentials, finding notable activity against several bacterial strains (Iqbal et al., 2017). Additionally, Vinaya et al. (2009) reported on the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their antimicrobial activity against pathogens of tomato plants, underscoring the significance of the piperidine structure in antimicrobial efficacy (Vinaya et al., 2009).
Antioxidant and Anticholinesterase Activities
- The piperidine structure, a key feature in this compound, has been studied for its potential in antioxidant and anticholinesterase activities. Karaman et al. (2016) synthesized novel sulfonyl hydrazone compounds with piperidine derivatives and evaluated their antioxidant capacity and anticholinesterase activity, revealing promising results in these domains (Karaman et al., 2016).
Application in Organic Synthesis
- Compounds structurally related to this compound are utilized in the synthesis of various organic molecules. For example, Back et al. (2005) employed a similar compound in the synthesis of the quinolizidine alkaloids (-)-lasubine II and (+/-)-myrtine, demonstrating the utility of such structures in complex organic synthesis processes (Back et al., 2005).
Mechanism of Action
Target of Action
The primary target of Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate is currently unknown. It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds are known to interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with piperidine derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
methyl 2-[1-(2,2-diphenylacetyl)piperidin-4-yl]sulfonylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-28-20(24)16-29(26,27)19-12-14-23(15-13-19)22(25)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19,21H,12-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNADULNIIJEIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.